molecular formula C24H21N5O B13903018 HIV-1 inhibitor-9

HIV-1 inhibitor-9

Cat. No.: B13903018
M. Wt: 395.5 g/mol
InChI Key: HBZCSFIXNDKLEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

HIV-1 inhibitor-9 is a compound designed to inhibit the replication of the human immunodeficiency virus type 1 (HIV-1). This virus is the causative agent of acquired immunodeficiency syndrome (AIDS), a condition that severely weakens the immune system. This compound targets specific enzymes and proteins involved in the viral replication process, thereby preventing the virus from multiplying and spreading within the host.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of HIV-1 inhibitor-9 typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the use of methyl isonipecotate as a starting material. This compound undergoes a series of reactions, including nucleophilic substitution and cyclization, to form the desired inhibitor . The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems and continuous flow reactors. Quality control measures are stringent to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

HIV-1 inhibitor-9 undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized compounds, depending on the nucleophile or electrophile used.

Scientific Research Applications

HIV-1 inhibitor-9 has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.

    Biology: Employed in cell culture studies to investigate the effects of HIV-1 inhibition on cellular processes.

    Medicine: Tested in preclinical and clinical trials to evaluate its efficacy and safety as an anti-HIV drug.

    Industry: Utilized in the development of diagnostic assays and therapeutic formulations

Mechanism of Action

HIV-1 inhibitor-9 exerts its effects by targeting specific enzymes and proteins involved in the HIV-1 replication cycle. One of its primary targets is the HIV-1 integrase enzyme, which is responsible for integrating the viral DNA into the host genome. By inhibiting this enzyme, this compound prevents the virus from establishing a permanent infection in the host cells . Additionally, it may interfere with other viral proteins and pathways, further reducing viral replication and spread.

Comparison with Similar Compounds

HIV-1 inhibitor-9 can be compared with other HIV-1 inhibitors, such as:

Uniqueness

This compound is unique due to its specific chemical structure and mechanism of action, which may offer advantages in terms of potency, selectivity, and resistance profile. Its ability to target multiple stages of the viral replication cycle makes it a promising candidate for further development and clinical use.

Conclusion

This compound represents a significant advancement in the fight against HIV/AIDS. Its unique properties and broad range of applications make it a valuable tool for scientific research and potential therapeutic use. Continued research and development are essential to fully realize its potential and address the ongoing challenges posed by HIV-1.

Properties

Molecular Formula

C24H21N5O

Molecular Weight

395.5 g/mol

IUPAC Name

4-[[2-(4-cyanoanilino)-5,6,7,8-tetrahydroquinazolin-4-yl]oxy]-3,5-dimethylbenzonitrile

InChI

InChI=1S/C24H21N5O/c1-15-11-18(14-26)12-16(2)22(15)30-23-20-5-3-4-6-21(20)28-24(29-23)27-19-9-7-17(13-25)8-10-19/h7-12H,3-6H2,1-2H3,(H,27,28,29)

InChI Key

HBZCSFIXNDKLEL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1OC2=NC(=NC3=C2CCCC3)NC4=CC=C(C=C4)C#N)C)C#N

Origin of Product

United States

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